![molecular formula C13H20N6OS B6533549 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide CAS No. 1060203-06-6](/img/structure/B6533549.png)
2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide
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Description
The compound is a derivative of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds . These compounds have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Molecular Structure Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the literature, 1,2,3-triazoles in general are known for their versatility in chemical reactions .Physical And Chemical Properties Analysis
1,2,3-Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications
Drug Discovery
The compound, which contains a 1,2,3-triazole core, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic processes .
Polymer Chemistry
The compound can be used in polymer chemistry due to the presence of the 1,2,3-triazole core . This core provides high chemical stability, which is beneficial in the creation of polymers .
Supramolecular Chemistry
1,2,3-triazoles are also used in supramolecular chemistry . Their strong dipole moment and hydrogen bonding ability make them suitable for this field .
Bioconjugation
The compound can be used in bioconjugation processes . The 1,2,3-triazole core can act as a linker in the creation of bioconjugates .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond . This makes them useful in the study of biological systems .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . Their strong dipole moment can be leveraged in the creation of fluorescent probes .
Materials Science
Finally, the compound can be used in materials science . The high chemical stability and strong dipole moment of the 1,2,3-triazole core make it suitable for the creation of various materials .
properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS/c1-8(2)19(9(3)4)10(20)6-21-13-11-12(14-7-15-13)18(5)17-16-11/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKQHXQASTQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC=NC2=C1N=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diisopropyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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